Enantioselective Recognition: Limonene Discrimination in Nanogravimetric Sensors Using (4S,5S)-Derivatized Porphyrin Diads
A porphyrin diad synthesized using trans-1,2-dithiane-4,5-diol (incorporating the (4S,5S) stereochemistry) exhibited a significant degree of chiral discrimination toward the enantiomers of limonene when self-assembled onto gold electrodes of quartz crystal microbalances (QCMs), whereas in the case of analytes bearing donor ligand atoms, remarkable enantioselectivity was not observed [1]. This demonstrates that the chiral dithiane scaffold confers measurable enantiodiscrimination capabilities not achievable with achiral alternatives such as DTT or non-stereochemically pure racemic trans-DTD.
| Evidence Dimension | Enantiodiscrimination in QCM nanogravimetric sensors |
|---|---|
| Target Compound Data | Remarkable degree of enantiodiscrimination observed for limonene enantiomers |
| Comparator Or Baseline | Analytes bearing donor ligand atoms (no remarkable enantioselectivity observed) |
| Quantified Difference | Qualitative: Significant chiral discrimination observed only for limonene; negligible for donor-ligand analytes |
| Conditions | Self-assembled monolayers of Co2(1) porphyrin diad on gold QCM electrodes; gas phase sensing |
Why This Matters
This evidence establishes that (4S,5S)-1,2-dithiane-4,5-diol imparts chiral recognition functionality to sensor platforms, a property absent in achiral DTT or racemic trans-DTD, directly impacting procurement decisions for enantioselective sensor development.
- [1] Paolesse, R., et al. (2002). Preparation and self-assembly of chiral porphyrin diads on the gold electrodes of quartz crystal microbalances: a novel potential approach to the development of enantioselective chemical sensors. Chemistry, 8(11), 2476–2483. PMID: 12180326. DOI: 10.1002/1521-3765(20020603)8:11<2476::AID-CHEM2476>3.0.CO;2-E View Source
